
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is a complex organic compound that features a pyridine ring substituted with a propyl chain linked to a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable pyridine derivative. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole moiety to amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 3-((1-methyl-1H-tetrazol-5-yl)thio)-: Similar structure but with different substitution pattern.
Pyridine, 4-((1H-tetrazol-5-yl)methyl)-: Features a different linkage between the pyridine and tetrazole moieties.
Uniqueness
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
| 80087-02-1 | |
Formule moléculaire |
C10H13N5S2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
4-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]pyridine |
InChI |
InChI=1S/C10H13N5S2/c1-15-10(12-13-14-15)17-8-2-7-16-9-3-5-11-6-4-9/h3-6H,2,7-8H2,1H3 |
Clé InChI |
OMHHOYKQSMBZOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SCCCSC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


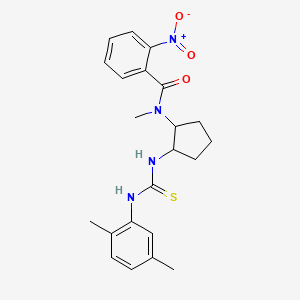
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
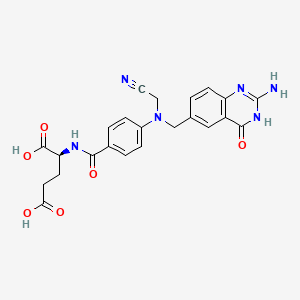
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/no-structure.png)
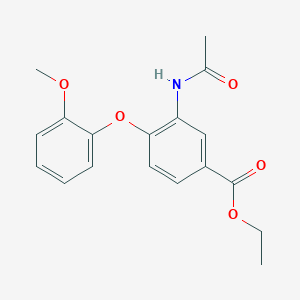
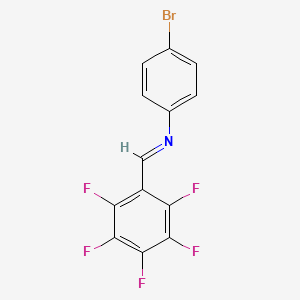
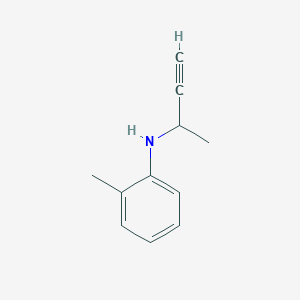


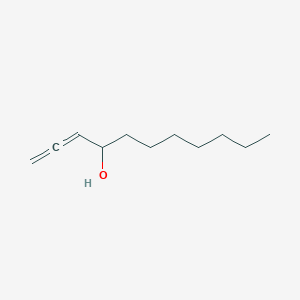
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
